2-(Bromomethyl)-1-methyl-4-nitrobenzene

Vue d'ensemble

Description

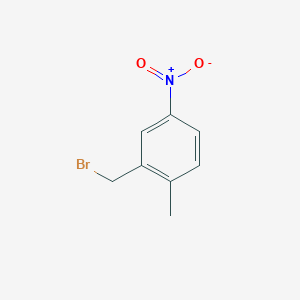

2-(Bromomethyl)-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where a bromomethyl group is attached to the second carbon, a methyl group to the first carbon, and a nitro group to the fourth carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methyl-4-nitrobenzene typically involves the bromination of 1-methyl-4-nitrobenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Bromomethyl)-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

Major Products

Nucleophilic Substitution: Formation of 2-(Hydroxymethyl)-1-methyl-4-nitrobenzene or 2-(Aminomethyl)-1-methyl-4-nitrobenzene.

Reduction: Formation of 2-(Bromomethyl)-1-methyl-4-aminobenzene.

Oxidation: Formation of 2-(Bromomethyl)-1-carboxy-4-nitrobenzene.

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate:

2-(Bromomethyl)-1-methyl-4-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and reductions.

- Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions with amines, thiols, and alkoxides. This property is critical for synthesizing derivatives used in pharmaceuticals and agrochemicals .

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or tin(II) chloride. This transformation is vital for creating amine derivatives that are often more biologically active.

Table 1: Summary of Reaction Types

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Substitution of bromomethyl with nucleophiles | Amines, thiols |

| Reduction | Conversion of nitro to amino groups | Amino derivatives |

| Oxidation | Oxidation of methyl to carboxylic acid | Carboxylic acids |

Medicinal Chemistry

Pharmaceutical Applications:

The compound is explored for its potential in drug development due to its ability to act as a building block for various therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

- Case Study in Drug Development: Research has shown that derivatives of this compound can exhibit significant biological activity against specific targets in cancer therapy. For instance, modifications to the bromomethyl or nitro groups can lead to compounds with improved efficacy and reduced toxicity .

Material Science

Functionalized Polymers:

In material science, this compound is utilized in the preparation of functionalized polymers. Its reactive groups enable the incorporation of this compound into polymer matrices, enhancing their properties for specific applications.

- Advanced Materials Development: The compound's reactivity allows it to be used in creating materials with tailored functionalities, such as increased thermal stability or enhanced electrical conductivity .

Chemical Biology

Biochemical Pathway Studies:

The compound is employed in chemical biology for studying biochemical pathways and molecular interactions due to its electrophilic nature.

- Investigating Molecular Interactions: The ability of this compound to engage in nucleophilic attack makes it useful for probing interactions within biological systems, potentially leading to discoveries in drug mechanisms and metabolic pathways.

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-1-methyl-4-nitrobenzene depends on the specific reaction it undergoes. For example:

Nucleophilic Substitution: The bromomethyl group is attacked by a nucleophile, leading to the formation of a new carbon-nucleophile bond and the release of a bromide ion.

Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately forming an amino group.

Oxidation: The methyl group is oxidized through the formation of intermediate species, leading to the formation of a carboxylic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Bromomethyl)-1-methylbenzene: Lacks the nitro group, making it less reactive in certain types of reactions.

2-(Bromomethyl)-4-nitrobenzene: Lacks the methyl group, which can influence its reactivity and physical properties.

2-(Chloromethyl)-1-methyl-4-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.

Uniqueness

2-(Bromomethyl)-1-methyl-4-nitrobenzene is unique due to the presence of both a bromomethyl and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial applications.

Activité Biologique

2-(Bromomethyl)-1-methyl-4-nitrobenzene, with the CAS number 98799-27-0, is an organic compound that has garnered attention for its potential biological activities and implications in medicinal chemistry. This article explores its biological activity, toxicity, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H8BrNO2

- Molecular Weight : 232.06 g/mol

- Functional Groups : Nitro group (-NO2), bromomethyl group (-CH2Br)

This compound exhibits properties that are significant for its reactivity and biological interactions.

Genotoxicity

Research indicates that this compound may exhibit genotoxic effects. Genotoxic compounds can cause damage to genetic material, leading to mutations and potentially cancer. A case study highlighted its identification as a genotoxic impurity in pharmaceutical formulations, confirmed through the Ames test, which assesses mutagenic potential .

Toxicological Profile

The compound has been classified with the following toxicological concerns:

- Acute Toxicity : Harmful if swallowed (H302).

- Skin Corrosion/Irritation : Causes severe skin burns and eye damage (H314) .

These classifications underscore the importance of handling this compound with care in laboratory and industrial settings.

Analytical Methods for Detection

A significant focus of recent studies has been on developing analytical methods to detect and quantify this compound in various matrices. For instance, a method utilizing liquid chromatography coupled with mass spectrometry (LC-MS) was developed to achieve sensitivity in detecting trace levels of this compound in pharmaceutical products .

| Analytical Method | Sensitivity | Linear Range | R² Value |

|---|---|---|---|

| LC-MS | 1 ng/mL | 0.5 - 10 ng/mL | 0.9968 - 0.9999 |

This table summarizes key parameters from analytical studies that demonstrate the effectiveness of detection methods.

Case Studies

In one notable case study, researchers investigated the stability of this compound under various conditions. The findings revealed that this compound has a half-life of less than two hours in solution, indicating its instability and the need for careful storage and handling .

Implications in Medicinal Chemistry

The biological activity of this compound suggests potential applications in medicinal chemistry, particularly in drug development where its reactivity could be harnessed for synthesizing new therapeutic agents. However, its genotoxic properties necessitate thorough risk assessments before any clinical applications.

Propriétés

IUPAC Name |

2-(bromomethyl)-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKLDLBPYFVTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679433 | |

| Record name | 2-(Bromomethyl)-1-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98799-27-0 | |

| Record name | 2-(Bromomethyl)-1-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.